N-Phenylpicolinamide
Overview
Description
N-Phenylpicolinamide, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 : N-(4-acetamido)-phenylpicolinamides exhibit submicromolar potency as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4), with good brain exposure in rats. This suggests potential applications in treating neurological disorders (Engers et al., 2011).
Targeted Cancer Treatments : Derivatives like 4-(4-aminophenoxy)-N-propylpicolinamide show potential as intermediates in the synthesis of targeted cancer treatments. These compounds demonstrate promising curative effects with reduced side-effects (Xiong et al., 2018).
Antitumor Drug Interactions : Phenylquinoline-8-carboxamide derivatives, including phenylpicolinamide, exhibit high binding energies with DNA, suggesting their potential effectiveness in antitumor drug interactions (McKenna et al., 1989).
Organometallic Anticancer Complexes : Picolinamide derivatives in osmium and ruthenium anticancer complexes have significant activity against various cancer types, including colon and ovarian cancers (van Rijt et al., 2009).
Generation of N-Acylethanolamines : A specific phospholipase D responsible for generating N-acylethanolamines, including anandamide, underscores the physiological importance of these lipid molecules (Okamoto et al., 2004).
C-Met Inhibitors for Cancer Treatment : Phenylpicolinamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety show excellent cytotoxicity and selectivity, suggesting their potential as c-Met inhibitors in cancer treatment (Zhu et al., 2016).
Sorafenib Analogues in Cancer Therapy : Sorafenib derivatives with phenylpicolinamide moiety demonstrate promising antitumor activity and selectivity, indicating potential for improved cancer treatment options (Wang et al., 2017).
Potential Antitumor Agents : Phenylquinoline-8-carboxamides, including phenylpicolinamide, show potential as antitumor agents with broad-spectrum activity in various cancer models (Atwell et al., 1988).
DNA Cleavage Activity : Copper phenanthroline and clip-phen conjugates targeting DNA A.T tracts show precise cleavage selectivity, depending on the type of phenanthroline residue linked to the poly-N-methylpyrrole entity (Pitié et al., 2000).
Synthesis of Quinolin-2-ones : The metal-free synthesis of 3-arylquinolin-2-ones from acrylicamides involves a highly regioselective 1,2-aryl migration, highlighting the versatility of these compounds in synthetic chemistry (Liu et al., 2016).
Light-Activated Therapeutic Agents : Water-soluble amphiphilic Ru(ii) polypyridyl complexes show rapid cellular uptake and potential as light-activated therapeutic agents against cervical cancer cells (Estalayo-Adrián et al., 2020).
Improved mGlu4 Ligands for Brain Disorders : The dideuteriumfluoromethoxy modified compound 24 shows potential as an mGlu4 ligand with enhanced affinity and stability, suitable for in vivo studies in brain disorders like Parkinson's disease (Zhang et al., 2015).
PET Radiotracers for Neurological Research : Compounds like [(11)C]ML128 serve as PET radiotracers for mGlu4, offering a noninvasive method to investigate mGlu4 expression in vivo, which is crucial for neurological research (Kil et al., 2013).
Anti-inflammatory Activity : Ibuprofen analogs with modifications such as pyrrolidine and phthalimide demonstrate potent anti-inflammatory activity (Rajasekaran et al., 1999).
Antiparkinsonian Potential : ML182, a novel oral mGlu(4) positive allosteric modulator, exhibits excellent potency and selectivity in antiparkinsonian rodent models (Jones et al., 2011).
18F-Labeled mGlu4 Radioligand for PET : [18F]3, the first 18F-labeled mGlu4 radioligand, shows promising brain penetration, opening avenues for future human studies (Kil et al., 2014).
Safety and Hazards
Future Directions
N-Phenylpicolinamide and its derivatives have potential applications in treating numerous brain disorders, such as Parkinson’s disease (PD) . The development of an mGlu4 ligand with enhanced affinity and improved metabolic stability is a promising future direction . Furthermore, N-phenethyl-5-phenylpicolinamide, a related compound, has shown potential in alleviating inflammation in acute lung injury .
Mechanism of Action
Target of Action
N-Phenylpicolinamide (N5P) is a newly synthesized compound that primarily targets the Hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a crucial role in cellular response to hypoxia . It also targets the lipid-transfer protein Sec14p .
Mode of Action
N5P interacts with its targets by inhibiting their activity. It effectively reduces the expression levels of HIF-1α .
Biochemical Pathways
The inhibition of HIF-1α by N5P affects the HIF-1α/glycolysis/ASIC1a signaling pathway . This pathway is involved in the regulation of cellular metabolism under hypoxic conditions. By inhibiting HIF-1α, N5P can decrease the levels of glycolysis proteins GLUT1 and HK2, as well as ASIC1a .
Pharmacokinetics
Studies have shown that modifications to the this compound structure, such as the addition of a dideuteriumfluoromethoxy group, can enhance the compound’s affinity and improve its in vitro microsomal stability .
Result of Action
The action of N5P leads to a decrease in the levels of lactic acid in lung tissue and arterial blood, and inflammatory factors IL-1β and IL-6 levels in serum . These changes were observed in primary alveolar macrophages and RAW264.7 macrophages . This suggests that N5P may alleviate inflammation in acute lung injury (ALI) through the HIF-1α/glycolysis/ASIC1a signaling pathway .
Action Environment
The action of N5P can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS), which is recognized as an important participant in the pathogenesis of sepsis and may induce ALI . The efficacy of N5P in alleviating inflammation in ALI was observed when it was administered prior to LPS administration
Biochemical Analysis
Biochemical Properties
N-Phenylpicolinamide has been shown to interact with various enzymes and proteins. For instance, it has been identified as a ligand for mGlu4, a metabotropic glutamate receptor . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression . It has been identified as a newly synthesized HIF-1α inhibitor . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that it has good in vitro microsomal stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It has been suggested that it plays a role in the HIF-1α/glycolysis/ASIC1a signaling pathway .
Properties
IUPAC Name |
N-phenylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHRBMWXDCRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427270 | |
Record name | N-Phenylpicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10354-53-7 | |
Record name | N-Phenylpicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic routes used to produce N-Phenylpicolinamide and its derivatives?
A1: this compound derivatives can be synthesized through various multi-step reactions. One common approach utilizes 3,6-dichloro-pyridine-2-methane acid as a starting material. This method involves amidation, diazanyl substitution, cyclocondensation, and hydrolysis reactions to achieve the final compound []. Another route employs 6-bromopyridine-2-methane acid as a starting material, utilizing amidation, diazanyl substitution, and condensation reactions to yield pyridinehydrazone Schiff base ligands [].
Q2: What is the significance of the N-phenyl group in this compound in terms of its activity as a ligand?
A2: The N-phenyl group in this compound plays a crucial role in its interaction with metal centers, influencing its activity as a ligand. For example, in the development of mGlu4 ligands, modifications to the N-phenyl group within this compound derivatives significantly impact the compound's affinity and metabolic stability [].
Q3: How does this compound contribute to the properties of Gadolinium (Gd) complexes used as potential MRI contrast agents?
A3: this compound is used to functionalize DTPA-bis(amides) which can then form complexes with Gadolinium (Gd). These complexes, denoted as [Gd(1)()]·x (2a-e), have been investigated for their potential as MRI contrast agents []. The this compound functionalization influences the solubility of these complexes and contributes to their relaxivity properties, which are crucial for their effectiveness as contrast agents [].
Q4: What are the structural characteristics of this compound, and how are they confirmed?
A4: this compound exists primarily in the keto form and displays a nearly planar molecular structure []. This structural characteristic, along with other details about bond lengths and angles, is confirmed through techniques like single-crystal X-ray diffraction []. Furthermore, spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS are routinely used to characterize this compound and its derivatives [, ].
Q5: How does this compound contribute to the catalytic activity of iridium complexes in the context of formic acid dehydrogenation?
A5: this compound acts as a ligand in Cp*Ir catalysts, which are known for their efficiency in dehydrogenating formic acid in aqueous solutions. Notably, the catalyst incorporating the this compound ligand demonstrates a remarkable turnover frequency (TOF) of 118,000 h-1 at 60°C, highlighting its effectiveness in this reaction []. This catalytic activity is attributed to the ligand's ability to enhance both the activity and stability of the iridium complex [].
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